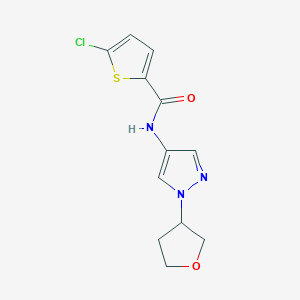
5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was first synthesized in 2005 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has since been extensively studied for its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The synthesis and crystal structure analysis of related compounds demonstrate their potential in exploring molecular interactions and crystal engineering. For instance, a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure was determined, highlighting its stability and molecular interactions within the crystal lattice (Prabhuswamy et al., 2016).
Antimicrobial Evaluation and Docking Studies
- Related compounds have been synthesized and evaluated for antimicrobial properties, along with docking studies to understand their interactions at the molecular level. For example, 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and subjected to biological evaluation and molecular docking studies (Talupur et al., 2021).
Synthesis Techniques and Structural Features
- The compound's derivatives have been used to study various synthesis techniques and their structural features. The synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches was examined, providing insights into the compound's structural features through computational applications and nonlinear optical properties (Kanwal et al., 2022).
Nonlinear Optical Properties
- Derivatives of this compound have been synthesized and their electronic and nonlinear optical properties have been studied. For instance, the synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their properties were explored to understand the effect of various substituents on the HOMO-LUMO energy gap and hyperpolarizability, which are crucial for nonlinear optical applications (Ahmad et al., 2021).
Antidepressant Potential and Preclinical Evaluation
- Some studies have explored the antidepressant potential of related compounds, including their synthesis and in silico preclinical evaluation. For example, 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1h-pyrazole-1-carboxamides were synthesized and examined for antidepressant effects, with neurotoxicity assessments conducted through behavioral models (Mathew et al., 2014).
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-11-2-1-10(19-11)12(17)15-8-5-14-16(6-8)9-3-4-18-7-9/h1-2,5-6,9H,3-4,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIRIHVAYXWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)
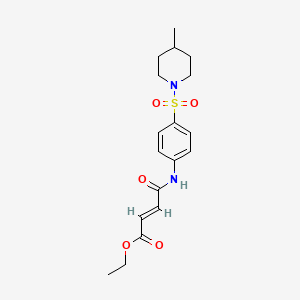

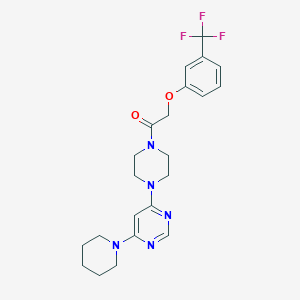
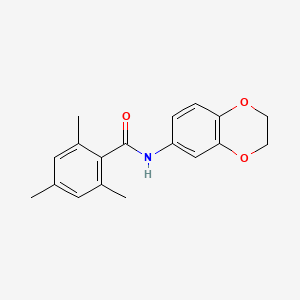
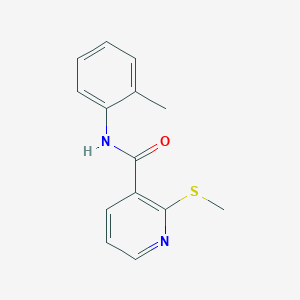
![2-[2-(4-Methylpyrazol-1-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2629675.png)
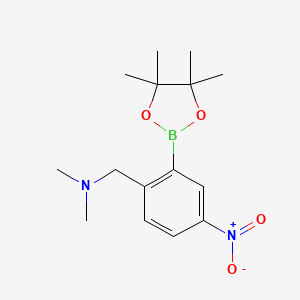
![6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629681.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)
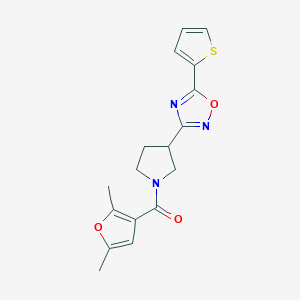
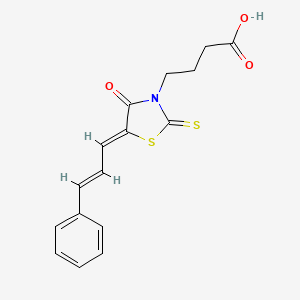
![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2629688.png)